molecular formula C12H13Br3N2 B14335649 1'-(2-Bromoethyl)-2,3'-bipyridin-1-ium dibromide CAS No. 105677-21-2

1'-(2-Bromoethyl)-2,3'-bipyridin-1-ium dibromide

Cat. No.: B14335649
CAS No.: 105677-21-2
M. Wt: 424.96 g/mol
InChI Key: WLDGVRWFQRKHES-UHFFFAOYSA-M
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Description

1’-(2-Bromoethyl)-2,3’-bipyridin-1-ium dibromide is a chemical compound that belongs to the class of organic bromides It is characterized by the presence of a bromoethyl group attached to a bipyridin-1-ium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(2-Bromoethyl)-2,3’-bipyridin-1-ium dibromide typically involves the reaction of 2,3’-bipyridine with 2-bromoethanol in the presence of a strong acid, such as hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of bromine. The reaction conditions usually require refluxing the mixture for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1’-(2-Bromoethyl)-2,3’-bipyridin-1-ium dibromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted bipyridines, bipyridine oxides, and reduced bipyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1’-(2-Bromoethyl)-2,3’-bipyridin-1-ium dibromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent in various medical conditions.

    Industry: It is utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 1’-(2-Bromoethyl)-2,3’-bipyridin-1-ium dibromide involves its interaction with molecular targets such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the bipyridin-1-ium core can interact with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-(2-Bromoethyl)-2,3’-bipyridin-1-ium dibromide is unique due to the combination of the bromoethyl group and the bipyridin-1-ium core. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in other similar compounds .

Properties

CAS No.

105677-21-2

Molecular Formula

C12H13Br3N2

Molecular Weight

424.96 g/mol

IUPAC Name

1-(2-bromoethyl)-3-pyridin-1-ium-2-ylpyridin-1-ium;dibromide

InChI

InChI=1S/C12H12BrN2.2BrH/c13-6-9-15-8-3-4-11(10-15)12-5-1-2-7-14-12;;/h1-5,7-8,10H,6,9H2;2*1H/q+1;;/p-1

InChI Key

WLDGVRWFQRKHES-UHFFFAOYSA-M

Canonical SMILES

C1=CC=[NH+]C(=C1)C2=C[N+](=CC=C2)CCBr.[Br-].[Br-]

Origin of Product

United States

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